molecular formula C17H16Br2N4O2 B026878 Ceratamine A CAS No. 634151-15-8

Ceratamine A

Cat. No. B026878
M. Wt: 468.1 g/mol
InChI Key: HAIJSTYZBPUVSG-UHFFFAOYSA-N
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Description

Ceratamine A is a notable natural product isolated from the marine sponge Pseudoceratina sp., collected in Papua New Guinea. This compound, alongside its counterpart Ceratamine B, falls under the category of antimitotic heterocyclic alkaloids due to their unique structures and biological activities, particularly their ability to interfere with microtubule dynamics, thus halting cell division at mitosis. The molecular architecture of Ceratamine A has been elucidated through comprehensive spectroscopic analysis, revealing its complex structure which contributes to its biological functions (Manzo et al., 2003).

Synthesis Analysis

The total synthesis of Ceratamine A has been achieved, demonstrating the feasibility of creating this complex molecule in the laboratory. A notable synthesis approach involves starting from 5-methoxybenzimidazole, proceeding through a series of sophisticated chemical transformations including the Schmidt rearrangement and SNAr reaction, culminating in the formation of Ceratamine A with significant yield (Q. Feng, L. Tao, & Zhanzhu Liu, 2013).

Molecular Structure Analysis

The structural elucidation of Ceratamine A and B, based on spectroscopic data, underscores the complexity of these molecules. Their structures are characterized by the presence of an azepine ring, a distinct feature contributing to their antimitotic activity. This structural insight is crucial for understanding how Ceratamine A interacts with biological targets, especially microtubules (Manzo et al., 2003).

Chemical Reactions and Properties

Ceratamine A's chemical reactivity and properties have been explored through its synthetic analogs, revealing the potential for modification to enhance its biological activity. Studies on various synthetic routes and analogs of Ceratamine A highlight the molecule's flexibility for chemical modifications, which can influence its antimitotic effects and cytotoxicity against cancer cell lines (Nodwell et al., 2008).

Physical Properties Analysis

The physical properties of Ceratamine A, such as solubility and stability, are inherently tied to its structural characteristics. While specific studies on these aspects are less common, the synthesis and structural analyses provide indirect insights into the molecule's behavior under various conditions, which is crucial for its application in drug development and other scientific endeavors.

Chemical Properties Analysis

Ceratamine A exhibits a range of chemical properties, including the ability to stabilize microtubules, which is not common among molecules with relatively simple structures and no chiral centers. This unique feature distinguishes Ceratamine A and makes it an attractive candidate for further drug development and study as a microtubule-stabilizing agent (Karjala et al., 2005).

Scientific Research Applications

  • Ceratamine A and B, isolated from marine Pseudoceratina sp. sponges, act as antimitotic agents, disrupting microtubule dynamics. This property makes them of interest in cancer drug discovery (Manzo et al., 2003).

  • The C-14 and C-16 bromine substituents in ceratamine A play a major role in its antimitotic potency, suggesting potential for testing in mouse models of cancer (Nodwell et al., 2009).

  • Synthetic analogues of ceratamine A have shown to be more active than the natural product in a cell-based assay for antimitotic activity (Nodwell et al., 2010).

  • Bulky substituents at C-14 and C-16 of ceratamine A analogues can enhance their cytotoxicity, while modification at N-7 is crucial for high potency against human cancer cell lines (Tao et al., 2017).

  • Novel imidazo[4,5-d]azepine compounds derived from marine natural product ceratamine A show comparable cytotoxicity against human cancer cell lines, with compound 1k showing the best in vitro cytotoxicity (Pan et al., 2018).

  • Ceratamine A has been synthesized as antimitotic analogs, further emphasizing its role as a microtubule stabilizing agent (Nodwell et al., 2008).

  • Ceratamine A and B are tubulin-binding agents that can be synthesized using a high-yielding and efficient synthetic route (Coleman et al., 2009).

Safety And Hazards

Safety data for Ceratamine A suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-[(3,5-dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)imidazo[4,5-d]azepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2N4O2/c1-20-17-21-13-4-5-23(2)16(24)10(14(13)22-17)6-9-7-11(18)15(25-3)12(19)8-9/h4-5,7-8H,6H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIJSTYZBPUVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C(=O)N(C=CC2=N1)C)CC3=CC(=C(C(=C3)Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467455
Record name CERATAMINE A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ceratamine A

CAS RN

634151-15-8
Record name CERATAMINE A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium bis(trimethylsilyl)amide (1 M in THF, 24 μL, 0.0240 mmol) was added dropwise to a solution of ceratamine B from Example 12 (formula (IIIB); R1=methyl) (12.1 mg, 0.0266 mmol) in DMF:THF (1:1, 0.27 mL) at 0° C. The reaction mixture was cooled to −78° C. and iodomethane (2.1 μL, 0.0346 mmol) was added dropwise followed by warming to −10° C. The reaction was quenched by the addition H2O (2 mL), and was extracted with EtOAc (6×5 mL). The combined organic extracts were dried (Na2SO4) and concentrated in vacuo to afford crude ceratamine A (formula (IIIA); R1=methyl). Purification by flash chromatography (C-18 reverse-phase silica, 70% MeOH:H2O) yielded pure ceratamine A (formula (IIIA); R1=methyl) (5.4 mg, 0.0116 mmol, 43%) as a yellow solid. The major tautomer was characterized: 1H NMR (400 MHz, DMSO) δ 8.68 (m, NH), 7.74 (d, J=9.9 Hz, 1H), 7.66 (s, 2H), 6.42 (d, J=9.9 Hz, 1H), 4.23 (s, 2H), 3.72 (s, 3H), 3.55 (s, 3H), 3.07 (d, J=4.9 Hz, 3H); 13C NMR (100 MHz, DMSO) δ 175.6, 169.7, 164.1, 160.5, 151.4, 142.9, 140.2, 133.1, 121.3, 116.6, 100.4, 60.3, 43.7, 35.0, 29.2; HRMS (ESI) m/z calcd for C17H17Br2N4O2: 466.9713. found: 466.9701. These data from synthetic ceratamine A are consistent with data reported for natural products.
Quantity
24 μL
Type
reactant
Reaction Step One
Quantity
12.1 mg
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
0.27 mL
Type
solvent
Reaction Step One
Quantity
2.1 μL
Type
reactant
Reaction Step Two
Name
ceratamine A
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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